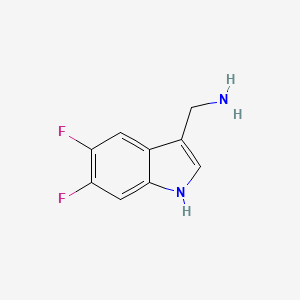

(5,6-Difluoro-1H-indol-3-YL)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5,6-Difluoro-1H-indol-3-YL)methanamine is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of fluorine atoms at positions 5 and 6 of the indole ring enhances the compound’s chemical stability and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the electrophilic fluorination of 1H-indole-3-carbaldehyde, followed by reductive amination to introduce the methanamine group .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of specialized fluorinating agents and catalysts to achieve the desired substitution pattern on the indole ring .

Analyse Des Réactions Chimiques

Nucleophilic Reactions at the Methanamine Group

The primary amine group undergoes typical nucleophilic reactions:

a. Acylation

Reacts with acyl chlorides or anhydrides to form amides. For example:

This compound+RCOCl→RCONH-CH2-(indole)+HCl

This reaction is facilitated by bases like pyridine to neutralize HCl .

b. Alkylation

Forms secondary or tertiary amines via reaction with alkyl halides:

Amine+R-X→R-NH-CH2-(indole)

In one study, similar methanamines reacted with 2-chloro-N-(1H-indol-5-yl)acetamide under sodium methoxide catalysis to yield alkylated products .

c. Schiff Base Formation

Condenses with aldehydes/ketones to form imines:

Amine+RCHO→RCH=N-CH2-(indole)

This reaction is critical in synthesizing heterocyclic libraries .

Electrophilic Aromatic Substitution (EAS) on the Indole Ring

The 5,6-difluoro substitution directs EAS to the 2- or 4-positions due to fluorine’s electron-withdrawing effects:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 2-Nitro-5,6-difluoroindole derivative | |

| Sulfonation | H₂SO₄, SO₃ | 2-Sulfo-5,6-difluoroindole derivative | |

| Halogenation | Cl₂/Br₂ (FeCl₃ catalyst) | 2-Halo-5,6-difluoroindole derivative |

Fluorine’s meta-directing nature suppresses reactivity at the 5- and 6-positions.

Oxidative Transformations

a. Amine Oxidation

The methanamine group is oxidized to nitriles or nitro groups under strong conditions:

CH2NH2KMnO4/H+CH2NO2

Controlled oxidation with MnO₂ yields imines.

b. Indole Ring Oxidation

The indole ring resists oxidation due to fluorine’s stabilizing effects, but strong oxidants like K₂Cr₂O₇ can cleave the pyrrole ring.

Cyclization Reactions

The amine group participates in cycloadditions or heterocycle formation:

a. Imidazole Synthesis

Reacted with TosMIC (p-toluenesulfonylmethyl isocyanide) and aldehydes in a Van Leusen three-component reaction to form imidazole-indole hybrids :

Amine+RCHO+TosMICK2CO3Imidazole-indole derivative

This method produced antimicrobial agents with MIC values ≤8 µg/mL .

b. Thiazole Formation

In DMF with sodium methoxide, analogous methanamines reacted with thiazole precursors to form bioactive thiazole-indole conjugates .

Acid-Base Reactions

The indole NH (pKa ~17) and amine group (pKa ~10.5) undergo deprotonation:

-

Amine reacts with HCl to form water-soluble salts.

-

Indole NH participates in hydrogen bonding with biological targets .

Comparative Reactivity with Analogues

| Compound | Reactivity Difference |

|---|---|

| 5-Fluoro-1H-indol-3-yl-methanamine | Lower EAS reactivity due to fewer fluorine substituents |

| 6-Chloroindole derivatives | Chlorine’s weaker electron withdrawal reduces directing effects compared to fluorine |

Applications De Recherche Scientifique

Chemistry

In synthetic organic chemistry, (5,6-Difluoro-1H-indol-3-YL)methanamine serves as a versatile building block for constructing more complex molecules. Its ability to undergo various reactions—such as oxidation, reduction, and substitution—makes it a valuable intermediate in chemical synthesis.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Indole-3-carboxylic acids |

| Reduction | Lithium aluminum hydride | Amine derivatives |

| Substitution | Halogens, alkyl halides | Substituted indoles |

Biology

The compound has been studied for its potential biological activities , including antiviral, anticancer, and antimicrobial properties. Research indicates that fluorinated indoles can exhibit enhanced biological activity compared to their non-fluorinated counterparts due to improved pharmacokinetic properties.

Case Study: Antimicrobial Activity

A study highlighted the effectiveness of indole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship revealed that modifications at specific positions on the indole ring could significantly impact antibacterial efficacy. The presence of fluorine was found to increase selectivity towards Gram-positive bacteria while reducing toxicity .

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its unique chemical structure allows it to target specific biological pathways effectively. For instance, compounds with similar structures have been developed into drugs for treating various cancers and infectious diseases.

Notable Developments:

- Anticancer Agents: The compound's analogs are being explored for their ability to inhibit tumor growth through mechanisms involving apoptosis induction.

- Antiviral Research: Preliminary studies suggest potential activity against viral pathogens, warranting further investigation into its mechanism of action.

Industry

Beyond pharmaceuticals, this compound is utilized in developing new materials and chemical processes. Its stability under various conditions makes it suitable for applications in polymer science and material engineering.

Mécanisme D'action

The mechanism of action of (5,6-Difluoro-1H-indol-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to various receptors, leading to its biological effects. For example, it may inhibit specific enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

(1H-Indol-3-yl)methanamine: A non-fluorinated analog with similar biological activities but lower chemical stability.

(5-Fluoro-1H-indol-3-yl)methanamine: A mono-fluorinated analog with intermediate properties between the non-fluorinated and difluorinated compounds

Uniqueness

The presence of two fluorine atoms in (5,6-Difluoro-1H-indol-3-YL)methanamine enhances its chemical stability and biological activity compared to its non-fluorinated and mono-fluorinated analogs. This makes it a valuable compound for various scientific and industrial applications .

Activité Biologique

(5,6-Difluoro-1H-indol-3-YL)methanamine is a fluorinated derivative of indole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives are recognized for their significant roles in pharmaceutical chemistry due to their ability to interact with various biological targets. The introduction of fluorine atoms in this compound enhances its chemical stability and biological activity compared to non-fluorinated analogs. This compound has been investigated for its potential in antiviral, anticancer, and antimicrobial therapies.

Target Interactions

This compound interacts with multiple receptors and enzymes, influencing various biochemical pathways. Notably, it has been shown to bind with high affinity to tau-protein kinase (EC 2.7.11.26), which is involved in neuroprotective mechanisms and implicated in neurodegenerative diseases like Alzheimer's .

Biological Pathways

The compound affects several pathways:

- Apoptosis Induction : Similar indole derivatives have been reported to induce cell apoptosis and arrest the cell cycle at the G2/M phase .

- Tubulin Polymerization Inhibition : It may inhibit tubulin polymerization, a mechanism shared with other anticancer agents .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

- Cell Viability Studies : In vitro assays against various cancer cell lines (e.g., MCF-7) indicated that the compound effectively reduces cell viability at micromolar concentrations .

- Mechanistic Insights : The compound was observed to induce apoptosis in a dose-dependent manner and arrest the cell cycle at specific phases, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- MIC Values : It demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values lower than those of many existing treatments .

- Fungal Activity : Additionally, it showed antifungal efficacy against Cryptococcus neoformans, indicating its broad-spectrum antimicrobial potential .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity | Stability |

|---|---|---|---|

| This compound | Difluorinated Indole | Anticancer, Antimicrobial | High |

| (1H-Indol-3-yl)methanamine | Non-fluorinated Indole | Similar but less potent | Moderate |

| (5-Fluoro-1H-indol-3-YL)methanamine | Monofluorinated Indole | Intermediate activity | Moderate |

The presence of two fluorine atoms in this compound significantly enhances its stability and biological activity compared to its non-fluorinated and mono-fluorinated counterparts.

Case Studies and Applications

Several case studies highlight the potential applications of this compound:

- Cancer Treatment : A study involving MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability, supporting its use as a potential chemotherapeutic agent.

- Neuroprotection : Research on neuroprotective mechanisms indicates that this compound may provide benefits in treating conditions like Alzheimer's disease by modulating tau protein phosphorylation pathways .

Propriétés

IUPAC Name |

(5,6-difluoro-1H-indol-3-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2/c10-7-1-6-5(3-12)4-13-9(6)2-8(7)11/h1-2,4,13H,3,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLOEGZHDFATSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)NC=C2CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.